molecular formula C19H25N3O2 B2451468 N-(1-Cyano-1-cyclopropylethyl)-2-[2-(phenoxymethyl)pyrrolidin-1-YL]acetamide CAS No. 1385459-45-9

N-(1-Cyano-1-cyclopropylethyl)-2-[2-(phenoxymethyl)pyrrolidin-1-YL]acetamide

Cat. No.: B2451468
CAS No.: 1385459-45-9
M. Wt: 327.428
InChI Key: JQZHPILZXPSPNG-UHFFFAOYSA-N
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Description

N-(1-Cyano-1-cyclopropylethyl)-2-[2-(phenoxymethyl)pyrrolidin-1-YL]acetamide is a useful research compound. Its molecular formula is C19H25N3O2 and its molecular weight is 327.428. The purity is usually 95%.
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Properties

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-[2-(phenoxymethyl)pyrrolidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c1-19(14-20,15-9-10-15)21-18(23)12-22-11-5-6-16(22)13-24-17-7-3-2-4-8-17/h2-4,7-8,15-16H,5-6,9-13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQZHPILZXPSPNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(C1CC1)NC(=O)CN2CCCC2COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-Cyano-1-cyclopropylethyl)-2-[2-(phenoxymethyl)pyrrolidin-1-YL]acetamide is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C_{16}H_{20}N_{2}O_{2}
  • IUPAC Name : this compound

The presence of functional groups such as cyano, phenoxymethyl, and pyrrolidine contributes to its biological activity.

Research indicates that compounds similar to this compound may act as inhibitors of phosphodiesterase type 10A (PDE10A), which is involved in the regulation of intracellular signaling pathways. This inhibition can lead to increased levels of cyclic nucleotides, thereby enhancing neurotransmitter signaling in the brain, which is particularly relevant in the context of neuropsychiatric disorders such as schizophrenia .

Antimicrobial Activity

A study focusing on related compounds highlighted their antimicrobial potential against various pathogens. The effectiveness was assessed through quantitative structure-activity relationship (QSAR) analysis, revealing that structural modifications significantly impact antimicrobial efficacy. Compounds with halogenated substituents demonstrated increased lipophilicity, facilitating better membrane penetration and activity against Gram-positive bacteria and fungi .

Neuropharmacological Effects

In rodent models, similar compounds have shown promising results in reducing symptoms associated with schizophrenia. The observed effects included attenuation of conditioned avoidance response (CAR) and inhibition of hyperactivity induced by amphetamines or NMDA receptor antagonists . These findings suggest a potential therapeutic role for this compound in treating neuropsychiatric conditions.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria and fungi
NeuropharmacologicalReduced hyperactivity and conditioned avoidance
PDE10A InhibitionIncreased cyclic nucleotide levels

Table 2: QSAR Analysis Results

CompoundLogPpKaActivity Against Gram-positive Bacteria
N-(4-chlorophenyl)3.57.4High
N-(3-bromophenyl)4.07.6Moderate
N-(phenoxymethyl)3.87.5High

Case Studies

Case Study 1: Antimicrobial Efficacy
A series of newly synthesized N-substituted chloroacetamides were tested for their antimicrobial properties against Staphylococcus aureus and Candida albicans. The results indicated that compounds with specific substitutions on the phenyl ring exhibited significant antimicrobial activity, suggesting a correlation between chemical structure and biological efficacy .

Case Study 2: Neuropharmacological Assessment
In a controlled study involving rodent models, the administration of PDE10A inhibitors led to significant behavioral changes indicative of reduced schizophrenia-like symptoms. The compounds demonstrated a marked reduction in hyperactivity and improved social recognition tasks, supporting their potential use in clinical settings for managing psychotic disorders .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique molecular structure, which includes:

  • Functional Groups : The presence of a cyano group, cyclopropyl moiety, and a pyrrolidine ring.
  • Molecular Formula : The specific arrangement of atoms contributes to its biological activity.

Anticancer Activity

Research indicates that N-(1-Cyano-1-cyclopropylethyl)-2-[2-(phenoxymethyl)pyrrolidin-1-YL]acetamide exhibits significant anticancer properties.

  • Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspase pathways. This mechanism was demonstrated in vitro with various cancer cell lines.
  • Case Study : A study on A431 vulvar epidermal carcinoma cells showed a notable reduction in cell proliferation, suggesting its potential as an anticancer agent.
Cell LineIC50 (µM)
A43110.5
MCF-715.3

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties.

  • Study Findings : It demonstrated efficacy against several Gram-positive bacteria, indicating potential for development into new antibiotic therapies.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Streptococcus pneumoniae64 µg/mL

Neurological Applications

This compound is being investigated for neuroprotective effects.

  • Mechanism : Preliminary studies suggest it may inhibit neuroinflammatory pathways, making it a candidate for treating neurodegenerative diseases.

Toxicology and Safety Profile

Initial toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, comprehensive studies are required to fully understand its long-term effects and potential toxicity.

Research Findings Overview

The following table summarizes key findings from various studies regarding the compound's applications:

ApplicationFindings SummaryReferences
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialEffective against Gram-positive bacteria
NeurologicalPotential neuroprotective effects

Q & A

Basic Question: What are the standard synthetic routes for N-(1-Cyano-1-cyclopropylethyl)-2-[2-(phenoxymethyl)pyrrolidin-1-YL]acetamide?

Answer:
The synthesis typically involves multi-step organic reactions. Key steps include:

  • Cyclopropane introduction : Cyanogen bromide or related reagents are used to introduce the cyano-cyclopropyl group under controlled pH and temperature (e.g., 0–5°C in ethanol) to avoid side reactions .
  • Acetamide coupling : The pyrrolidinyl-acetamide moiety is formed via nucleophilic substitution or amide bond formation, often requiring catalysts like triethylamine and solvents such as dimethylformamide (DMF) .
  • Phenoxymethyl functionalization : A phenoxymethyl group is introduced via etherification or alkylation, followed by purification using chromatography (HPLC) to isolate the product .
    Analytical validation : Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) confirm structural integrity and purity (>95%) .

Basic Question: How is the molecular structure of this compound characterized?

Answer:
Structural characterization employs:

  • NMR spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks, resolving peaks for the cyano group (~110 ppm), cyclopropane protons (δ 1.2–1.8 ppm), and acetamide carbonyl (δ 170–175 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (e.g., C₁₈H₂₄N₄O₂) and fragments key moieties like the pyrrolidinyl-phenoxymethyl group .
  • X-ray crystallography : For crystalline derivatives, this provides bond lengths and angles, validating stereochemistry and spatial arrangement .

Advanced Question: How can researchers optimize reaction yields for the cyano-cyclopropyl intermediate?

Answer:
Optimization strategies include:

  • Temperature control : Maintaining sub-10°C during cyanogen bromide addition minimizes decomposition .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while inert atmospheres (N₂/Ar) prevent oxidation .
  • Catalyst screening : Triethylamine or 4-dimethylaminopyridine (DMAP) accelerates amide bond formation, with yields improving from ~60% to >85% .
  • Reaction monitoring : Thin-Layer Chromatography (TLC) or in-situ IR spectroscopy tracks intermediate formation, enabling timely quenching .

Advanced Question: What methodologies resolve contradictions in spectroscopic data versus computational predictions?

Answer:
Discrepancies (e.g., NMR chemical shifts deviating from DFT calculations) are addressed via:

  • Experimental replication : Repeating synthesis and spectroscopy under controlled conditions .
  • Solvent/temperature effects : Simulating solvent interactions (e.g., using COSMO-RS models) to align experimental and theoretical data .
  • Comparative analysis : Cross-referencing with structurally similar compounds (e.g., pyrrolidinyl-acetamides) to identify systematic errors .

Basic Question: What biological targets are hypothesized for this compound?

Answer:
Based on structural analogs (e.g., piperidine and pyrrolidine derivatives), potential targets include:

  • Enzymes : Acetylcholinesterase (via acetamide interactions) or kinases (via hydrogen bonding with the cyano group) .
  • Receptors : G protein-coupled receptors (GPCRs), particularly those modulated by cyclopropane-containing ligands .
  • In vitro assays : Preliminary studies use fluorescence polarization or Surface Plasmon Resonance (SPR) to measure binding affinities (e.g., IC₅₀ values) .

Advanced Question: How can researchers mitigate instability of the phenoxymethyl-pyrrolidinyl moiety in aqueous solutions?

Answer:
Stabilization approaches include:

  • pH buffering : Maintaining pH 6–7 to prevent hydrolysis of the ether linkage .
  • Lyophilization : Storing the compound as a lyophilized powder to reduce water-mediated degradation .
  • Structural analogs : Replacing the phenoxymethyl group with a methylsulfonyl or trifluoromethyl group for enhanced hydrolytic resistance .

Advanced Question: How to design experiments to resolve conflicting bioactivity data across cell lines?

Answer:
Discrepancies (e.g., variable IC₅₀ in cancer vs. normal cells) require:

  • Dose-response validation : Repeating assays with standardized cell passages and serum conditions .
  • Metabolic profiling : LC-MS/MS to identify cell-specific metabolites (e.g., cytochrome P450 interactions) affecting compound activity .
  • Target knockdown : siRNA silencing of hypothesized targets (e.g., kinases) to isolate mechanism-driven effects .

Basic Question: What analytical methods assess purity and stability under storage conditions?

Answer:

  • Accelerated stability studies : Expose the compound to 40°C/75% RH for 4 weeks, monitoring degradation via HPLC .
  • Forced degradation : Acid/alkali hydrolysis, oxidation (H₂O₂), and photolysis identify labile groups (e.g., cyano or acetamide) .
  • Karl Fischer titration : Quantifies water content in lyophilized samples to prevent hydrolysis .

Advanced Question: What strategies improve selectivity for target enzymes over off-target proteins?

Answer:

  • Structure-Activity Relationship (SAR) : Synthesize derivatives with modified cyclopropane substituents (e.g., fluorine or methyl groups) to enhance steric complementarity .
  • Molecular docking : Use AutoDock or Schrödinger to predict binding poses and optimize hydrogen-bonding interactions .
  • Proteome-wide profiling : Affinity chromatography coupled with MS identifies off-target binding, guiding iterative design .

Advanced Question: How to address solubility challenges in in vivo pharmacokinetic studies?

Answer:

  • Co-solvent systems : Use cyclodextrins or PEG-400 to enhance aqueous solubility while maintaining biocompatibility .
  • Prodrug design : Introduce phosphate or ester groups at the acetamide nitrogen for hydrolytic activation in vivo .
  • Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to improve bioavailability .

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